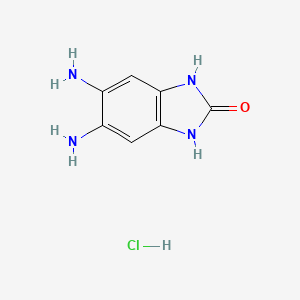
5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride is a heterocyclic compound with the molecular formula C7H8N4O. It is known for its unique structure and properties, making it a valuable compound in various scientific research fields. The compound is characterized by the presence of two amino groups and a benzimidazole ring, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride typically involves the reaction of o-phenylenediamine with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of DNA synthesis and interference with cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Diamino-2-hydroxybenzimidazole
- 5-Amino-6-methoxy-1,3-dihydrobenzimidazol-2-one
- 5,6-Dichloro-1H-benzimidazole hydrochloride
Uniqueness
5,6-Diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its dual amino groups enhance its reactivity and potential for forming various derivatives, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
94665-87-9 |
|---|---|
Molecular Formula |
C7H9ClN4O |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
5,6-diamino-1,3-dihydrobenzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C7H8N4O.ClH/c8-3-1-5-6(2-4(3)9)11-7(12)10-5;/h1-2H,8-9H2,(H2,10,11,12);1H |
InChI Key |
CHSRYBXCTUWAPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)N2)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















